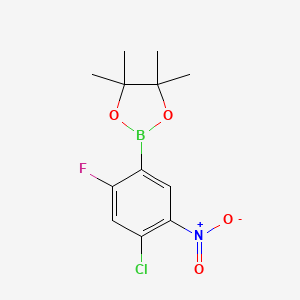

2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronic ester compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core attached to a phenyl ring substituted with chloro (position 4), fluoro (position 2), and nitro (position 5) groups. The electron-withdrawing nitro and halogen substituents significantly influence its electronic properties, making it a reactive intermediate in Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations. Its molecular formula is C₁₂H₁₄BClFNO₄, with a molecular weight of 313.51 g/mol (estimated based on analogous structures in ).

Properties

IUPAC Name |

2-(4-chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)8(14)6-9(7)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKDZYZZKTUJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14ClFNO4B

- Molecular Weight : 303.60 g/mol

- CAS Number : Not specifically listed in the results but related compounds can be referenced for synthesis and characterization.

Antibacterial Properties

Recent studies indicate that boron-containing compounds such as dioxaborolanes exhibit significant antibacterial activity. The mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes.

-

Mechanism of Action :

- Boron compounds can form reversible complexes with enzymes, thereby inhibiting their activity without irreversible damage to the enzyme structure .

- The presence of halogen substituents (like chlorine and fluorine) may enhance the lipophilicity and membrane permeability of the compound, facilitating better interaction with bacterial cells .

-

Case Studies :

- A study demonstrated that derivatives of boronic acids showed potent activity against various strains of Escherichia coli and Staphylococcus aureus, suggesting that similar structures may exhibit comparable effects .

- Another investigation highlighted that certain dioxaborolane derivatives were effective against carbapenem-resistant Acinetobacter baumannii in vivo, indicating a potential therapeutic application for resistant bacterial infections .

Data Tables

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate halogenated aromatic compounds. The synthetic route often includes steps such as:

- Formation of the dioxaborolane ring through condensation reactions.

- Introduction of the nitrophenyl group via electrophilic aromatic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of arylboronic esters are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances electrophilicity at the boron center, improving reactivity in cross-couplings compared to methoxy or methyl analogs .

- Synthetic Yields : Methoxy-substituted derivatives (e.g., 4-methoxybenzyl) achieve higher yields (83%) due to favorable electronic and steric profiles , while chloro-nitro analogs face challenges in purification (e.g., 26% yield for a-isomer in ).

Stability and Reactivity

Table 2: Stability and Reactivity Metrics

| Compound | Hydrolytic Stability | Suzuki Reaction Efficiency (Reported) | Thermal Stability |

|---|---|---|---|

| Target Compound (Cl, F, NO₂) | High | Not reported (inferred high) | >150°C |

| 2-(4-Methoxybenzyl)-... | Moderate | High | ~120°C |

| 2-(2,6-Dichloro-3-nitrophenyl)-... | Very High | Moderate | >200°C |

| 2-(6-Cyclopropoxynaphthalen-2-yl)-... | Low | High (used in oncology studies) | ~100°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.